2-(2-硝基苯基)乙胺

描述

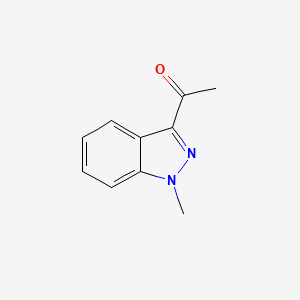

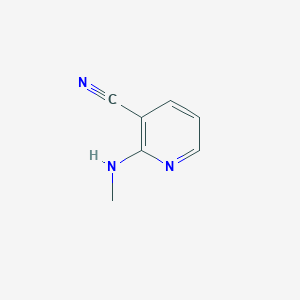

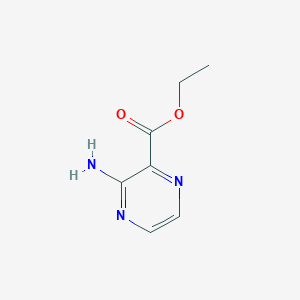

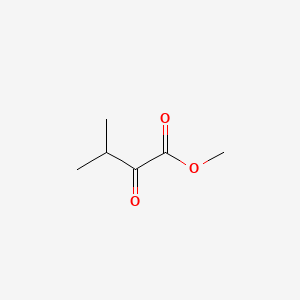

2-(2-Nitrophenyl)ethanamine, also known as 2-Nitrophenethylamine, is a chemical compound with the molecular formula C8H10N2O2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-(2-Nitrophenyl)ethanamine consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 166.18 .Physical And Chemical Properties Analysis

2-(2-Nitrophenyl)ethanamine has a boiling point of 147 °C (under a pressure of 13 Torr), and a predicted density of 1.206±0.06 g/cm3 . It is slightly soluble in chloroform and methanol, and its predicted pKa value is 9.37±0.10 . The compound is an oil and its color ranges from red to dark red .科学研究应用

合成药物中间体:2-(2-硝基苯基)乙胺用于合成各种药物中间体。例如,它用于制备2-(苯硫基)乙胺,这是Bcl-2抑制剂ABT-263的中间体,总产率约为61% (Zhou Youjun, 2010)。

生物研究中的光敏前体:该化合物在制备生物研究中的光敏前体方面有应用。例如,1-(2′-硝基苯基)乙二醇,一个衍生物,用于酯化脂肪酸以创建光敏脂肪酸前体,在研究包括花生四烯酸在内的顺式不饱和脂肪酸方面具有益处 (Xiaoming Jie et al., 1997)。

药物代谢剖析研究:已在人类肝微粒体中研究了相关化合物的代谢剖析,例如合成的致幻物质25N-NBOMe。这些研究对于理解药物物质的代谢途径和潜在相互作用至关重要 (Hyewon Seo et al., 2018)。

分子传感器的开发:2-(2-硝基苯基)乙胺的衍生物已被用于开发新型传感器。例如,基于2-[3-(2-氨基乙硫基)丙基硫基]乙胺的大分子与7-硝基苯并-2-氧-1,3-二唑基团共价结合,用于选择性光学检测Hg2+ (N. Wanichacheva et al., 2009)。

生物研究中的光敏螯合剂:类似1-(2-硝基-4,5-二甲氧基苯基)-N,N,N',N'-四(羧甲基)-1,2-乙二胺的化合物,作为二价阳离子的光敏螯合剂。这些在生物研究中启动二价阳离子依赖过程方面具有重要应用 (J. Kaplan & G. Ellis‐Davies, 1988)。

分子电子学:2-(2-硝基苯基)乙胺衍生物中发现的硝基胺氧化还原中心用于分子电子器件。这些器件表现出负微分电阻和高开关峰-谷比等显著特性,对于先进电子元件的发展至关重要 (Chen et al., 1999)。

安全和危害

2-(2-Nitrophenyl)ethanamine should be handled in a well-ventilated place. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . Dust formation should be prevented and non-sparking tools should be used . In case of fire, electrostatic discharge steam should be prevented .

作用机制

Target of Action

It is known that similar compounds, such as ethanolamine, interact with various proteins like surface protein a and annexin a3

Mode of Action

It is known that similar compounds can act as receptor antagonists . This means they bind to a specific receptor, blocking other molecules from binding to the same site, thereby inhibiting certain biological processes. The exact interaction of 2-(2-Nitrophenyl)ethanamine with its targets and the resulting changes are subjects for further investigation.

Biochemical Pathways

Related compounds are known to be involved in various metabolic pathways

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level

属性

IUPAC Name |

2-(2-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYSCXBCJJMZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500454 | |

| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33100-15-1 | |

| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)